N-{1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-3-yl}cyclopropanecarboxamide
Description
N-{1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-3-yl}cyclopropanecarboxamide is a compound that features a 1,2,3-triazole ring, a piperidine ring, and a cyclopropane carboxamide group The 1,2,3-triazole ring is a five-membered ring containing three nitrogen atoms, which is known for its stability and versatility in various chemical reactions
Properties
Molecular Formula |
C13H21N5O |
|---|---|
Molecular Weight |
263.34 g/mol |
IUPAC Name |
N-[1-[2-(triazol-2-yl)ethyl]piperidin-3-yl]cyclopropanecarboxamide |
InChI |
InChI=1S/C13H21N5O/c19-13(11-3-4-11)16-12-2-1-7-17(10-12)8-9-18-14-5-6-15-18/h5-6,11-12H,1-4,7-10H2,(H,16,19) |
InChI Key |
KLXLOABEKAOREJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)CCN2N=CC=N2)NC(=O)C3CC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-3-yl}cyclopropanecarboxamide typically involves the following steps:
Formation of the 1,2,3-triazole ring: This can be achieved through a “click” chemistry approach, where an azide reacts with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.
Attachment of the piperidine ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the triazole intermediate.
Formation of the cyclopropane carboxamide group: This step involves the reaction of the piperidine-triazole intermediate with cyclopropanecarboxylic acid or its derivatives under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes using efficient catalysts, controlling reaction temperatures, and employing purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-{1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-3-yl}cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
N-{1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-3-yl}cyclopropanecarboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-3-yl}cyclopropanecarboxamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The triazole ring’s ability to form hydrogen bonds and its aromatic character contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole derivatives: These compounds share the triazole ring and exhibit similar stability and reactivity.
Piperidine derivatives: Compounds containing the piperidine ring are known for their biological activities and are used in various pharmaceuticals.
Cyclopropane carboxamides:
Uniqueness
N-{1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-3-yl}cyclopropanecarboxamide is unique due to the combination of the triazole, piperidine, and cyclopropane carboxamide moieties. This unique structure imparts specific chemical and biological properties that make it a valuable compound for research and development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
